molecular formula C8H7NO5 B156571 5-Nitrovanillin CAS No. 6635-20-7

5-Nitrovanillin

Cat. No.: B156571
CAS No.: 6635-20-7
M. Wt: 197.14 g/mol
InChI Key: ZEHYRTJBFMZHCY-UHFFFAOYSA-N
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Description

5-Nitrovanillin (C₈H₇NO₅, molecular weight: 197.14 g/mol) is a nitro-substituted derivative of vanillin, characterized by a nitro group (-NO₂) at the 5-position of the benzene ring. It is a yellow to green crystalline powder with a melting point of 172–175°C and a density of 1.456 g/cm³ . The compound is synthesized via nitration of vanillin using nitric acid and is utilized in diverse applications, including:

  • Organic Synthesis: As a precursor for pyrroloiminoquinone alkaloids (e.g., makaluvamines) and iodoaniline intermediates .
  • Environmental Chemistry: A product of heterogeneous reactions between methoxyphenols (e.g., ferulic acid) and NO₃ radicals in atmospheric processes .
  • Chemosensors: Functionalized into nitrovanillin azine (NA) for selective sulfide anion detection via colorimetric responses .
  • Lignin Valorization: Produced during biphasic oxidative depolymerization of lignin using nitrate salts as catalysts .

Preparation Methods

Traditional Nitration with Nitric Acid in Glacial Acetic Acid

The conventional method for synthesizing 5-nitrovanillin involves electrophilic aromatic nitration of vanillin using concentrated nitric acid (HNO3\text{HNO}_3) in glacial acetic acid (CH3COOH\text{CH}_3\text{COOH}) . The reaction proceeds via the following mechanism:

Vanillin+HNO3CH3\textCOOHThis compound+H2O\text{Vanillin} + \text{HNO}3 \xrightarrow{\text{CH}3\textCOOH} \text{this compound} + \text{H}_2\text{O}

Key Parameters:

  • Nitrating Agent : Concentrated nitric acid (65–70%).

  • Solvent : Glacial acetic acid.

  • Temperature : 20–40°C.

  • Reaction Time : 2–4 hours.

  • Yield : ~75% (inferred from comparative studies) .

Limitations:

  • High nitric acid consumption generates significant waste acid, necessitating costly neutralization and disposal .

  • Competing oxidation side reactions due to nitric acid’s strong oxidizing properties, leading to byproducts like vanillic acid .

  • Labor-intensive purification steps (e.g., recrystallization from ethanol/water mixtures) .

Cerium Ammonium Nitrate (CAN)-Mediated Nitration

A patented green chemistry approach employs cerium ammonium nitrate (NH4Ce(NO3)6\text{NH}_4\text{Ce(NO}_3\text{)}_6, CAN) as a nitrating agent, acetic acid as a solvent, and polyethylene glycol-400 (PEG-400) as a phase-transfer catalyst . The reaction equation is:

Vanillin+CANPEG-400CH3COOHThis compound+Ce3++NH4++NO3\text{Vanillin} + \text{CAN} \xrightarrow[\text{PEG-400}]{\text{CH}3\text{COOH}} \text{this compound} + \text{Ce}^{3+} + \text{NH}4^+ + \text{NO}_3^-

Key Parameters:

  • Molar Ratio : Vanillin:CAN = 1:0.6–1.6.

  • Catalyst : PEG-400 (vanillin:PEG-400 = 1:1.25).

  • Solvent : Acetic acid (5–90% v/v).

  • Temperature : 20–60°C.

  • Reaction Time : 1.0–2.5 hours.

  • Yield : >85% (patent data) .

Advantages:

  • Reduced acid waste and milder conditions due to CAN’s selective nitration capability .

  • PEG-400 enhances reaction kinetics by facilitating reagent mixing in the heterogeneous system .

  • Simplified purification (direct precipitation in ice water) .

Low-Temperature Nitration in Dichloromethane

A recent innovation involves nitrating vanillin in dichloromethane (CH2Cl2\text{CH}_2\text{Cl}_2) at sub-5°C temperatures . This method minimizes side reactions and improves regioselectivity:

Vanillin+HNO3<5°CCH2Cl2This compound+H2O\text{Vanillin} + \text{HNO}3 \xrightarrow[\text{<5°C}]{\text{CH}2\text{Cl}2} \text{this compound} + \text{H}2\text{O}

Key Parameters:

  • Solvent : Dichloromethane.

  • Temperature : 0–5°C.

  • Reaction Time : 1–2 hours.

  • Yield : ~80–88% (estimated from product characterization) .

Advantages:

  • Enhanced nitro-group regioselectivity at C5 due to controlled temperature .

  • Reduced decomposition of heat-sensitive intermediates.

  • Compatible with subsequent functionalization for sensor applications .

Comparative Analysis of Preparation Methods

ParameterTraditional Method CAN Method Low-Temperature Method
Nitrating Agent HNO3\text{HNO}_3CAN\text{CAN}HNO3\text{HNO}_3
Solvent Glacial acetic acidAcetic acidDichloromethane
Catalyst NonePEG-400None
Temperature 20–40°C20–60°C0–5°C
Reaction Time 2–4 hours1–2.5 hours1–2 hours
Yield ~75%>85%~80–88%
Environmental Impact High waste acidModerateLow
Byproducts Vanillic acidMinimalNegligible

Mechanistic Insights and Optimization Strategies

Nitration Regioselectivity

The nitro group (NO2-\text{NO}_2) preferentially substitutes the para position relative to the methoxy group (OCH3-\text{OCH}_3) in vanillin. However, steric and electronic effects from the hydroxyl (OH-\text{OH}) and aldehyde (CHO-\text{CHO}) groups direct nitration to the C5 position . CAN’s cerium(IV) ion stabilizes the transition state, enhancing para selectivity .

Solvent Effects

  • Acetic Acid : Polar protic solvent stabilizes nitronium ion (NO2+\text{NO}_2^+) formation, accelerating nitration .

  • Dichloromethane : Non-polar solvent reduces side reactions but requires stringent temperature control .

Catalyst Role

PEG-400 acts as a phase-transfer catalyst, solubilizing CAN in the acetic acid medium and improving vanillin’s accessibility to the nitrating agent .

Industrial and Environmental Considerations

While the traditional method remains prevalent in small-scale laboratories, industrial applications favor the CAN method for its scalability and reduced environmental footprint . The low-temperature method is emerging for specialty chemicals requiring high purity, such as pharmaceutical intermediates .

Chemical Reactions Analysis

Chemical Reactions of 5-Nitrovanillin

This compound is a versatile compound due to its hydroxyl, methoxy, aldehyde, and nitro groups, which allows it to participate in different chemical reactions .

Types of Reactions:

  • Oxidation

  • Reduction

  • Substitution

Oxidation

The aldehyde group in this compound can be oxidized to form a carboxylic acid.

  • Product : 5-Nitrovanillic acid

  • Common oxidizing agents : Potassium permanganate and chromium trioxide

  • C8H7NO5+[O]C8H5NO6+H2OC_8H_7NO_5+[O]\rightarrow C_8H_5NO_6+H_2O

Reduction

The nitro group in this compound can be reduced to an amino group.

  • Product : 5-Aminovanillin

  • Common reducing agents : Sodium borohydride or hydrogen gas with a catalyst

  • C8H7NO5+3H2C8H9NO3+2H2OC_8H_7NO_5+3H_2\rightarrow C_8H_9NO_3+2H_2O

Substitution

The hydroxyl and methoxy groups in this compound can undergo nucleophilic substitution reactions. These reactions involve alkyl halides or acyl chlorides under either basic or acidic conditions.

Comparison with Similar Compounds

CompoundStructure FeaturesUnique Aspects
VanillinHydroxy and methoxy groupsBase structure; lacks the nitro group
3,4-DimethoxybenzaldehydeTwo methoxy groupsLacks the nitro group; different reactivity
4-Hydroxy-3-methoxybenzaldehydeHydroxy and methoxy groupsSimilar to vanillin but without the nitro group
3-NitrovanillinNitro group at position 3Different nitro group position affects reactivity
EthylvanillinEthoxy group instead methoxy groupSimilar to vanillin, but with an ethoxy group instead of a methoxy group
5-NitroveratraldehydeMethylated hydroxyl groupA derivative of this compound where the hydroxyl group is methylated. Formed in 91% yield

Scientific Research Applications

Synthesis of 5-Nitrovanillin

This compound is typically synthesized through the nitration of vanillin using concentrated nitric acid in glacial acetic acid. This process yields approximately 75% under standard conditions, while optimized methods can achieve yields up to 88% using acetyl nitrate with silica gel as a catalyst . The synthesis pathway is illustrated below:

  • Nitration Reaction : Vanillin reacts with nitric acid.
  • Solvent Use : Glacial acetic acid facilitates the reaction.
  • Recrystallization : The product is purified from solvents like ethanol or acetic acid.

Chemical Synthesis

This compound serves as a starting material for synthesizing various compounds:

  • Phenethylamines : Used in the production of psychoactive substances.
  • Coenzyme Q : Important for energy production in cells.
  • COMT Inhibitors : Critical in treating Parkinson's disease .

Biological Studies

Research has shown that this compound can influence cellular processes:

  • Enzyme Inhibition : It acts as a precursor for catechol-O-methyltransferase inhibitors, which are important in neuropharmacology .
  • Anti-Glycation Activity : Derivatives of nitrovanillin have demonstrated potential anti-glycation effects, which are significant in diabetes research .

Chemosensors

Recent studies have explored the use of this compound as a chemosensor for detecting anions:

  • Colorimetric Changes : The compound can form complexes with anions leading to observable color changes, making it useful in environmental monitoring .

Case Study 1: COMT Inhibitors

A study focused on synthesizing derivatives of this compound that serve as COMT inhibitors showed promising results in enhancing dopamine levels in the brain, potentially alleviating symptoms associated with Parkinson's disease. The molecular docking studies confirmed strong binding affinities with the target enzyme .

Case Study 2: Anti-Glycation Activity

In vitro evaluations of nitrovanillin derivatives revealed significant anti-glycation activity, with some analogues showing IC50 values lower than that of standard reference compounds. This indicates their potential therapeutic role in managing diabetic complications .

Comparison with Similar Compounds

5-Nitrovanillin belongs to a family of vanillin derivatives modified at the 5-position. Key structural analogs and their comparative properties are outlined below:

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Molecular Formula Molecular Weight (g/mol) Substituent(s) Melting Point (°C) Key Applications/Reactivity
This compound C₈H₇NO₅ 197.14 -NO₂ at C5 172–175 Chemosensors, alkaloid synthesis, atmospheric tracer
Vanillin C₈H₈O₃ 152.15 -OCH₃ at C3, -OH at C4 81–83 Flavoring agent, lignin derivative
5-Bromovanillin C₈H₇BrO₃ 231.05 -Br at C5 160–162 (est.) Cross-coupling reactions, pharmaceutical intermediates
5-Iodovanillin C₈H₇IO₃ 278.05 -I at C5 148–150 (est.) Radiolabeling, halogenated synthons
5-Nitroferulic Acid C₁₀H₉NO₆ 239.18 -NO₂ at C5, -COOH at C1 Not reported Atmospheric oxidation product, nitration studies

Structural and Functional Differences

Electron-Withdrawing vs. Electron-Donating Groups :

  • The nitro group in this compound enhances electrophilic substitution reactivity compared to vanillin, making it more reactive in nitration and condensation reactions . In contrast, bromo and iodo substituents in 5-bromo/iodovanillin facilitate halogen-specific reactions (e.g., Suzuki coupling) .

Environmental Reactivity :

  • In atmospheric reactions, this compound forms via nitro-substitution on vanillin (pathway I), whereas 5-nitroferulic acid arises from further oxidation of ferulic acid (pathway II). The latter has a carboxylic acid group, increasing its solubility in aqueous environments .

Chemosensor Selectivity: The nitro group in this compound enables deprotonation of the -OH group upon interaction with S²⁻, triggering a color change (light yellow → dark green).

Biological Activity

5-Nitrovanillin, chemically known as 4-hydroxy-3-methoxy-5-nitrobenzaldehyde, is a derivative of vanillin distinguished by the presence of a nitro group at the ortho position relative to the hydroxyl group. This compound has garnered attention in various fields, particularly for its biological activities, which include antimicrobial, anticancer, and anti-glycation properties. This article synthesizes current research findings regarding the biological activity of this compound, supported by data tables and case studies.

This compound is characterized as a yellow crystalline solid that is sparingly soluble in water but readily dissolves in alkaline solutions and methanol. The compound is typically synthesized through the nitration of vanillin using concentrated nitric acid in glacial acetic acid, yielding approximately 75% to 88% depending on the method used .

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. A series of synthetic analogues derived from this compound were evaluated for their efficacy against various bacterial and fungal strains. The results indicated that certain derivatives showed promising activity:

CompoundMIC (mg/mL)Target Organism
4a0.20Trichophyton mentagrophytes
4b0.25Escherichia coli
4k0.30Staphylococcus aureus

These findings suggest that modifications to the nitrovanillin structure can enhance its antimicrobial efficacy .

Anticancer Activity

The anticancer potential of this compound has been explored through various assays. In vitro studies have shown that it can induce cytotoxic effects on cancer cell lines such as HeLa (cervical cancer), K562 (chronic myeloid leukemia), and MDA-MB-231 (breast cancer). The following table summarizes the IC50 values observed in these studies:

CompoundCell LineIC50 (µM)
4bHeLa52.59
4kHeLa43.63
-MDA-MB-231Varies

The mechanism of action appears to involve cell cycle arrest, particularly an increase in subG1 phase cells, indicating apoptosis induction .

Anti-glycation Activity

This compound has also been studied for its anti-glycation properties, which are crucial in preventing diabetes-related complications. A series of Schiff base analogues derived from nitrovanillin were synthesized and evaluated for their ability to inhibit glycation:

AnalogueIC50 (µM)
4a121±1.0
4f95.0±0.7
Rutin180±0.8

These results indicate that certain analogues possess superior anti-glycation activity compared to standard references like rutin .

Study on Antimicrobial Efficacy

In a recent publication, researchers synthesized several nitrovanillin derivatives and assessed their antimicrobial activity against five bacterial strains and three fungal strains. Compounds exhibiting low MIC values were identified as potential candidates for pharmacological applications due to their effective inhibition of microbial growth.

Study on Anticancer Mechanisms

Another study focused on the effects of nitrovanillin derivatives on the cell cycle dynamics of cancer cells. The results indicated that treatment with these compounds resulted in significant alterations in cell cycle progression, particularly promoting apoptosis in cancerous cells while sparing normal cells.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-Nitrovanillin, and how can purity be optimized during synthesis?

  • Methodology :

  • Nitration of vanillin : Use concentrated HNO₃/H₂SO₄ under controlled temperatures (0–5°C) to avoid over-nitration. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:3) .
  • Purification : Recrystallize from ethanol/water mixtures to achieve >95% purity (melting point validation: 177–179°C) .
  • Purity validation : Combine HPLC (C18 column, acetonitrile/water mobile phase) with UV-Vis spectroscopy (λ_max = 320 nm) to confirm absence of by-products like 3-nitrovanillin .

Q. Which spectroscopic techniques are most effective for characterizing this compound’s structural and functional properties?

  • Methodology :

  • FT-IR : Identify nitro (NO₂) stretching vibrations at 1520 cm⁻¹ and 1350 cm⁻¹, and aldehyde (CHO) peaks at 2850–2720 cm⁻¹ .
  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.8–8.2 ppm) and aldehyde proton (δ 9.8 ppm) in DMSO-d₆. Cross-validate with DEPT-135 for CH₂/CH₃ groups .
  • Mass spectrometry (ESI-MS) : Confirm molecular ion peak at m/z 197.14 (C₈H₇NO₅) .

Q. What are the key solubility properties of this compound in common organic solvents, and how do they influence reaction design?

  • Methodology :

  • Solubility screening : Use shake-flask method at 25°C. Document solubility in DMSO (>100 mg/mL), ethanol (~50 mg/mL), and water (<1 mg/mL) .
  • Impact on reactions : Prefer DMSO for reactions requiring high solubility (e.g., catalytic studies), but ensure inert atmosphere to prevent aldehyde oxidation .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported melting points (177–179°C vs. 170–175°C) for this compound?

  • Methodology :

  • Differential Scanning Calorimetry (DSC) : Perform heating rate-controlled DSC (5°C/min under N₂) to detect polymorphic transitions or impurities affecting melting behavior .
  • Reproducibility testing : Synthesize batches using literature protocols (e.g., US 2007/006246) and compare purity via HPLC area-% analysis .

Q. What experimental strategies optimize the stability of this compound in long-term storage for calibration purposes?

  • Methodology :

  • Storage conditions : Store in amber vials at −20°C under argon to prevent photodegradation and oxidative decomposition of the aldehyde group .
  • Stability assays : Conduct accelerated aging studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products (e.g., nitroso derivatives) .

Q. How does this compound function as a calibrant for ion mobility spectrometry (IMS), and what parameters require optimization?

  • Methodology :

  • Drift time calibration : Use this compound’s distinct mobility (e.g., reduced mobility value K₀ = 1.85 cm²/Vs) to standardize IMS instruments. Validate against reference compounds like 2,4-dinitrotoluene .
  • Parameter optimization : Adjust inlet temperature (120–150°C) and drift gas flow rate to balance signal intensity and resolution .

Q. What statistical approaches are recommended for analyzing variability in reaction yields during this compound synthesis?

  • Methodology :

  • Design of Experiments (DoE) : Apply factorial design to evaluate factors (temperature, nitration time) and interactions affecting yield. Use ANOVA for significance testing .
  • Uncertainty quantification : Calculate confidence intervals (95% CI) for batch yields and employ Monte Carlo simulations to model process robustness .

Properties

IUPAC Name

4-hydroxy-3-methoxy-5-nitrobenzaldehyde
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InChI

InChI=1S/C8H7NO5/c1-14-7-3-5(4-10)2-6(8(7)11)9(12)13/h2-4,11H,1H3
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InChI Key

ZEHYRTJBFMZHCY-UHFFFAOYSA-N
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Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=O
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Molecular Formula

C8H7NO5
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DSSTOX Substance ID

DTXSID2075344
Record name 5-Nitrovanillin
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Molecular Weight

197.14 g/mol
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Physical Description

Yellow powder; [Alfa Aesar MSDS]
Record name 5-Nitrovanillin
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CAS No.

6635-20-7
Record name 5-Nitrovanillin
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Synthesis routes and methods

Procedure details

To a solution of concentrated nitric acid (900 ml) and water (900 ml) was added 4-hydroxy-3-methoxybenzaldehyde (300 g) at a temperature under 10° C. After stirring 1 hour at 0° C. the precipitate was filtered and washed with water.
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
300 g
Type
reactant
Reaction Step One
Name
Quantity
900 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Feasible Synthetic Routes

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